

XL413 Hydrochloride: A Technical Guide to a Potent CDC7 Inhibitor

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Compound of Interest		
Compound Name:	XL413 hydrochloride	
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Abstract

XL413 hydrochloride, also known as BMS-863233, is a potent and selective, ATP-competitive small molecule inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2] CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication and is overexpressed in a variety of human tumors, making it an attractive target for cancer therapy. [2][3] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical evaluation of **XL413 hydrochloride**. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to support further research and development in this area. Despite promising preclinical activity, the clinical development of XL413 was terminated in Phase 1 due to metabolic issues and lack of efficacy.[3]

Introduction

The regulation of the cell cycle is a complex process involving a series of checkpoints and enzymatic activities to ensure the fidelity of DNA replication and cell division. Dysregulation of this process is a hallmark of cancer. Cell Division Cycle 7 (CDC7) kinase, in conjunction with its regulatory subunit Dbf4, forms an active kinase complex that is essential for the initiation of DNA replication by phosphorylating multiple subunits of the minichromosome maintenance (MCM) complex.[3][4] Upregulation of CDC7 has been observed in numerous tumor cell lines,



and its inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a promising target for anticancer drug development.[2][5]

XL413 hydrochloride emerged from a discovery program aimed at identifying potent and selective CDC7 inhibitors.[2] This document details the key characteristics and developmental journey of this compound.

Chemical Properties and Synthesis

XL413 hydrochloride has the chemical name 8-Chloro-2-((S)-pyrrolidin-2-yl)benzofuro[3,2-d]pyrimidin-4(3H)-one hydrochloride.[6] While a detailed, step-by-step synthesis protocol for **XL413 hydrochloride** is not publicly available in the reviewed literature, its chemical structure is known.

Table 1: Chemical Properties of XL413 Hydrochloride

Property	Value
Chemical Formula	C14H12ClN3O2 · HCl
Molecular Weight	326.18 g/mol
CAS Number	1169562-71-3[6]
Appearance	White to beige powder
Solubility	Soluble in water (up to 20 mM)[7]

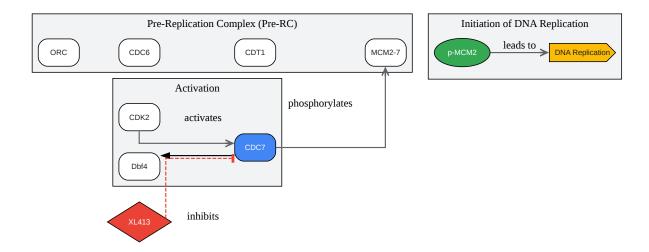
Mechanism of Action

XL413 is an ATP-competitive inhibitor of CDC7 kinase.[1] By binding to the ATP-binding pocket of CDC7, it prevents the phosphorylation of its downstream targets, most notably the MCM2 protein, a key component of the pre-replication complex.[4] This inhibition of MCM2 phosphorylation prevents the initiation of DNA replication, leading to S-phase arrest and subsequent apoptosis in cancer cells.[4]

Signaling Pathway



The following diagram illustrates the role of CDC7 in DNA replication initiation and the mechanism of inhibition by XL413.



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Figure 1: CDC7 Signaling Pathway and Inhibition by XL413.

Preclinical Pharmacology

The preclinical activity of XL413 has been evaluated in various in vitro and in vivo models.

In Vitro Potency and Selectivity

XL413 is a highly potent inhibitor of CDC7 kinase with an IC50 of 3.4 nM.[4][6][8] It also exhibits selectivity over other kinases.

Table 2: In Vitro Inhibitory Activity of XL413



Target	IC50 (nM)	Reference(s)
CDC7	3.4	[4][6][8]
Pim-1	42	[2][4]
CK2	215	[1][2]
рМСМ	118 (EC50)	[1][2]

Cellular Activity

XL413 has demonstrated antiproliferative activity in various cancer cell lines, with the Colo-205 human colorectal adenocarcinoma cell line being particularly sensitive.[2][4]

Table 3: Cellular Activity of XL413 in Colo-205 Cells

Assay	IC50 / EC50 (nM)	Reference(s)
Cell Proliferation	2685	[2]
Cell Viability	2142	[2]
Anchorage-Independent Growth	715	[2]
Caspase 3/7 Activity	2288	[2]
Cytotoxicity	1100	[2]

In Vivo Efficacy

In a Colo-205 xenograft model, orally administered XL413 demonstrated significant tumor growth inhibition.[4] At a dose of 3 mg/kg, it caused a 70% inhibition of phosphorylated MCM2, and at 100 mg/kg, it resulted in significant tumor growth regression.[4] XL413 was well-tolerated at doses up to 100 mg/kg with no significant body weight loss.[2]

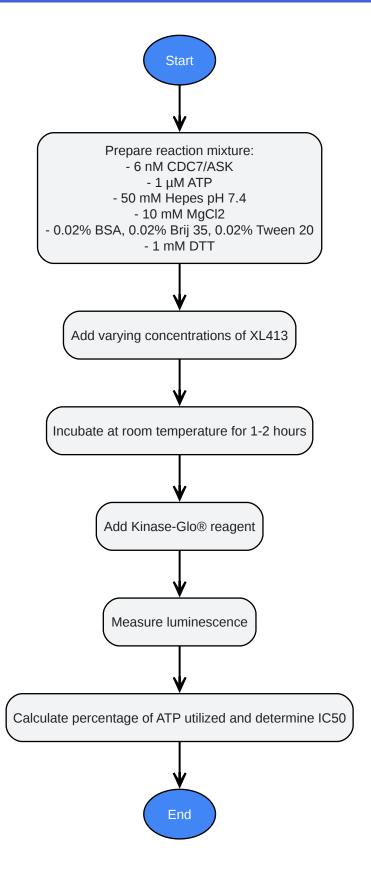
Experimental Protocols



CDC7 Kinase Assay (Luciferase-Luciferin Coupled Chemiluminescence)

This assay determines kinase activity by measuring the amount of ATP remaining in the solution after the kinase reaction.





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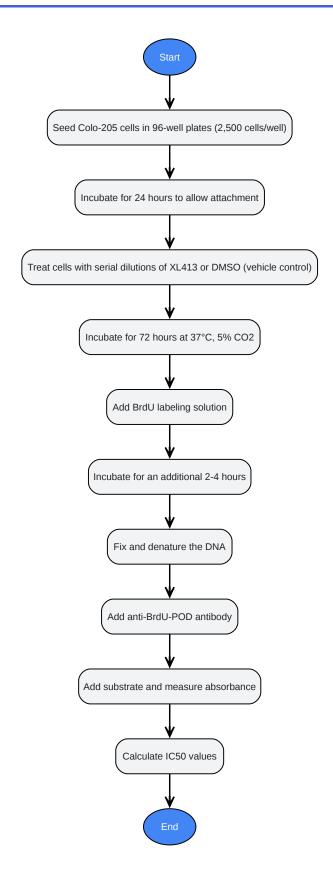
Figure 2: Workflow for CDC7 Kinase Assay.



Cell Proliferation Assay (BrdU Incorporation)

This assay measures the proliferation of cells by detecting the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.





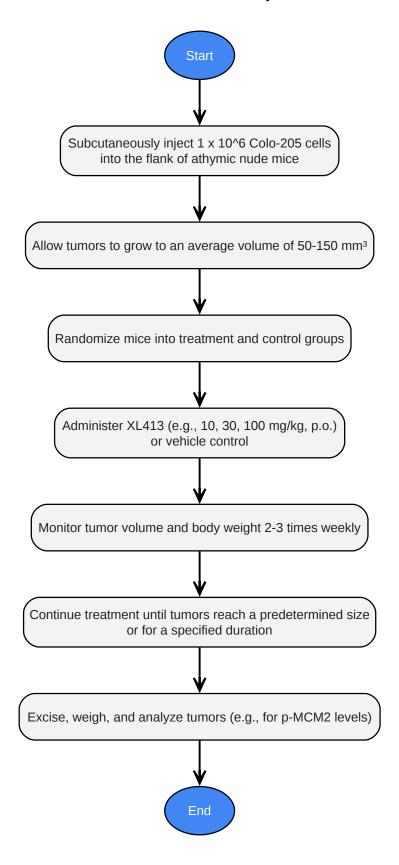
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Figure 3: Workflow for Cell Proliferation Assay.



Colo-205 Xenograft Model

This in vivo model is used to assess the antitumor efficacy of XL413.





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Figure 4: Workflow for Colo-205 Xenograft Study.

Clinical Development and Termination

XL413 hydrochloride, also identified as BMS-863233, advanced into Phase 1 clinical trials for the treatment of advanced solid tumors and refractory hematologic cancers.[3][9] Two key trials were initiated: NCT00838890 and NCT00886782.

However, both trials were terminated.[3] The termination was attributed to issues with drug metabolism, including the accumulation of a metabolite and high levels of the parent drug in patients with a poor metabolizer phenotype, as well as a lack of clinical efficacy.[9]

Conclusion

XL413 hydrochloride is a potent and selective inhibitor of CDC7 kinase with significant preclinical antitumor activity, particularly in colorectal cancer models. Its discovery and development have provided valuable insights into the therapeutic potential of targeting CDC7 in oncology. The detailed in vitro and in vivo data, along with the experimental protocols outlined in this guide, serve as a valuable resource for researchers in the field of cancer drug discovery. Although the clinical development of XL413 was halted, the knowledge gained from its study continues to inform the development of next-generation CDC7 inhibitors.

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